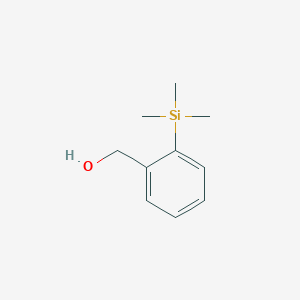
(2-(Trimethylsilyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trimethylsilyl)phenyl)methanol is a useful research compound. Its molecular formula is C10H16OSi and its molecular weight is 180.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block in Organic Chemistry
(2-(Trimethylsilyl)phenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group enhances the stability and reactivity of the compound, making it an attractive building block for various synthetic pathways. For instance, it can be converted into different derivatives through functional group transformations such as oxidation and reduction, yielding products like benzaldehyde and benzoic acid under specific conditions.
Aryne Precursor
The compound acts as a precursor to aryne species, which are highly reactive intermediates in organic synthesis. The generation of aryne from this compound allows for further functionalization reactions that can lead to the formation of diverse aromatic compounds . This property is particularly useful in developing new synthetic methodologies.
Medicinal Chemistry
Potential Therapeutic Applications
Research is ongoing to investigate the therapeutic potential of this compound and its derivatives. It has been studied for its biological activity, including interactions with various biomolecules that may lead to novel drug candidates. The compound's ability to serve as a precursor for drug development highlights its significance in medicinal chemistry.
Chemical Probes for Biological Research
The compound has been utilized in synthesizing chemical probes that can selectively modify biological targets upon exposure to UV light. This application is particularly valuable in chemical biology for studying protein interactions and cellular processes . The trifunctional nature of some derivatives allows for the introduction of multiple functionalities, enhancing their utility in experimental setups.
Materials Science
Specialty Chemicals Production
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as thermal stability and reactivity.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Enhances stability and reactivity |
| Medicinal Chemistry | Precursor for drug development | Potential therapeutic effects |
| Chemical Biology | Chemical probes for target modification | Selective interaction with biological targets |
| Materials Science | Production of specialty chemicals | Tailored properties for specific applications |
Case Studies
Case Study 1: Synthesis of Arynes
A study demonstrated the efficient generation of aryne intermediates from this compound through a series of reactions involving lithiation and triflation. This method provided high yields of aryne precursors that were subsequently used in further synthetic transformations, showcasing the compound's role in advancing synthetic organic chemistry .
Case Study 2: Biological Activity Assessment
Another investigation focused on evaluating the biological activity of derivatives derived from this compound. The study revealed significant interactions with specific enzyme targets, suggesting potential applications in drug design aimed at these enzymes .
Propiedades
Número CAS |
17876-97-0 |
|---|---|
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
(2-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7,11H,8H2,1-3H3 |
Clave InChI |
WXHMZSPMWFDYFC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















